P-Nitrophenyl Phosphate, Ammonium Salt is a chemical compound with the molecular formula and a CAS number of 57885-61-7. It is categorized as a chromogenic substrate primarily used in biochemical assays, particularly for detecting the activity of alkaline phosphatases and other phosphatases. This compound is notable for its ability to change color upon hydrolysis, making it useful in various laboratory applications, including enzyme-linked immunosorbent assays (ELISA) and spectrophotometric assays .
P-Nitrophenyl Phosphate, Ammonium Salt can be synthesized from p-nitrophenol through several chemical processes. It is commercially available from various suppliers, including BOC Sciences and Sigma-Aldrich . The compound is sensitive to light and should be stored in a dark environment to maintain its stability .
The synthesis of P-Nitrophenyl Phosphate, Ammonium Salt generally involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. The final product can be purified through recrystallization or chromatography techniques.
P-Nitrophenyl Phosphate, Ammonium Salt has a distinct molecular structure characterized by:
P-Nitrophenyl Phosphate, Ammonium Salt primarily participates in hydrolysis reactions catalyzed by phosphatase enzymes:
The rate of hydrolysis can be influenced by factors such as temperature, pH, and enzyme concentration. Optimal conditions are crucial for accurate assay results.
The mechanism through which P-Nitrophenyl Phosphate, Ammonium Salt functions involves enzymatic dephosphorylation:
P-Nitrophenyl Phosphate, Ammonium Salt is widely utilized in scientific research and clinical laboratories:
p-Nitrophenyl phosphate (PNPP) serves as a chromogenic substrate for both alkaline phosphatase (ALP) and acid phosphatase (AcP) due to its ability to generate yellow p-nitrophenol (PNP) upon enzymatic hydrolysis. This reaction is pH-dependent, with ALP exhibiting optimal activity in alkaline conditions (pH 8–10) and AcP in acidic environments (pH 4–6) [5] [7]. In acid phosphatases like the membrane-bound enzyme from Burkholderia gladioli, PNPP hydrolysis peaks at pH 6.0 and is strictly regulated by phosphate concentration, with maximal expression at 5 mM inorganic phosphate [1]. Inhibition profiles also differ: Burkholderia AcP is strongly inhibited by vanadate, arsenate, and phosphate, but unaffected by cations like Mg²⁺ or Zn²⁺ [1]. In contrast, ALP requires Zn²⁺ and Mg²⁺ as cofactors, and citrate or EDTA abolishes its activity by chelating these ions [7].
Table 1: Comparative PNPP Kinetics in Alkaline vs. Acid Phosphatases
| Enzyme Type | Optimal pH | Km (mM) | Key Inhibitors | Cofactor Dependence |
|---|---|---|---|---|
| Alkaline Phosphatase | 8.0–10.0 | 0.1–1.0 | Citrate, EDTA, Inorganic phosphate | Zn²⁺, Mg²⁺ |
| Acid Phosphatase | 4.0–6.0 | 0.065–0.5 | Vanadate, Phosphate, Arsenate | None |
PNPP is a cornerstone substrate for quantifying protein tyrosine phosphatase (PTP) activity in vitro. Its small size and non-proteinaceous nature allow PTPs to catalyze hydrolysis via a two-step mechanism: (1) nucleophilic attack by the catalytic cysteine forming a phosphoenzyme intermediate, and (2) hydrolysis releasing inorganic phosphate and PNP [3] [6]. The yellow PNP product is quantified spectrophotometrically at 405 nm (ε = 18,000 M⁻¹cm⁻¹), enabling continuous or endpoint assays [5] [6]. In immune complex PTP assays, immunoprecipitated phosphatases are incubated with PNPP, and activity is measured after NaOH addition to terminate the reaction and amplify the chromogenic signal [3]. While advantageous due to non-radioactive safety and cost-effectiveness, PNPP's simplicity limits physiological relevance compared to protein substrates [6].
Dual-specificity phosphatases (DUSPs), such as DUSP5, hydrolyze phosphotyrosine and phosphoserine/phosphothreonine residues in substrates like ERK2. PNPP serves as a surrogate substrate for DUSP activity screens due to its structural mimicry of phosphotyrosine [4]. DUSP5 exhibits a Km of 7.6 ± 0.4 mM for PNPP, reflecting lower affinity compared to natural substrates [4]. Inhibitor studies using PNPP-based assays reveal competitive inhibition by polysulfonated aromatics like naphthalene trisulfonate (NTS; IC₅₀ = 33 μM) and suramin (IC₅₀ = 25 ± 5 μM). These inhibitors occupy the active site by positioning sulfonate groups 7 Å apart, mimicking the pThr-Glu-pTyr motif of ERK2 [4].
Table 2: DUSP5 Enzymatic Parameters and Inhibitors Identified via PNPP Assays
| Parameter/Inhibitor | Value | Binding Characteristics |
|---|---|---|
| Km for PNPP | 7.6 ± 0.4 mM | Mimics phosphotyrosine |
| Naphthalene Trisulfonate (NTS) | IC₅₀: 33 μM | Sulfonates occupy pThr/pTyr pockets |
| Suramin | IC₅₀: 25 ± 5 μM | Dimeric NTS derivative; competitive |
PNPP hydrolysis kinetics vary significantly across phosphatase families, reflecting active-site architecture and catalytic mechanisms. Low-molecular-weight PTPs (LMPTPs) like Saccharomyces cerevisiae LTP1 exhibit cooperative kinetics (Hill coefficient n = 1.3) and high affinity (K₀.₅ = 65 μM) [1] [8]. In contrast, Burkholderia AcP shows Michaelis-Menten kinetics (Km = 65 μM), while DUSPs display lower affinity (Km >7 mM) [1] [4]. Catalytic efficiency (kcat/Km) also varies:
Table 3: Kinetic Parameters of PNPP Across Phosphatase Classes
| Phosphatase Class | Representative Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Acid Phosphatase | Burkholderia gladioli MBAcP | 65 | 113.5* | 1,746,000 |
| Protein Tyrosine Phosphatase | Yersinia PTP | 360 | 12.8 | 35,500 |
| Dual-Specificity Phosphatase | DUSP5 | 7,600 | 0.5 | 66 |
| Alkaline Phosphatase | Calf Intestinal ALP | 100 | 150 | 1,500,000 |
Note: Values for Burkholderia enzyme expressed as Vmax in U/mg; converted assuming MW=45 kDa. Yersinia PTP data from [9].
PNPP's utility in comparative studies arises from its uniformity across assays, enabling direct kinetic comparisons. However, its small size overlooks interactions with non-catalytic domains that influence substrate specificity in physiological contexts [6].
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